molecular formula C38H33NO9S3 B11036381 Tetramethyl 6'-(biphenyl-4-ylcarbonyl)-5',5',7'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Tetramethyl 6'-(biphenyl-4-ylcarbonyl)-5',5',7'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11036381
M. Wt: 743.9 g/mol
InChI Key: SAJTZIIDATUXDM-UHFFFAOYSA-N
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Description

Tetramethyl 6’-(biphenyl-4-ylcarbonyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spiro structure, which includes multiple functional groups such as carboxylates, methyl groups, and a biphenyl moiety. Its intricate architecture makes it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 6’-(biphenyl-4-ylcarbonyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions

  • Formation of the Spiro Core: : The initial step involves the cyclization of appropriate precursors under controlled conditions to form the spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline] core. This step often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the reaction.

  • Introduction of the Biphenyl-4-ylcarbonyl Group: : The biphenyl-4-ylcarbonyl group is introduced through a Friedel-Crafts acylation reaction. This step typically uses aluminum chloride (AlCl3) as a catalyst and requires anhydrous conditions to prevent hydrolysis.

  • Addition of Carboxylate and Methyl Groups: : The final steps involve the esterification of the intermediate compound to introduce the carboxylate groups and the methylation of specific positions on the molecule. These reactions may use reagents such as dimethyl sulfate (DMS) or methyl iodide (MeI) under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 6’-(biphenyl-4-ylcarbonyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups to alcohols.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate groups, using reagents such as alkyl halides or amines to form esters or amides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4 (acidic conditions)

    Reduction: LiAlH4, NaBH4, ethanol (solvent)

    Substitution: Alkyl halides, amines, pyridine (solvent)

Major Products

    Oxidation: Quinone derivatives

    Reduction: Alcohol derivatives

    Substitution: Ester or amide derivatives

Scientific Research Applications

Tetramethyl 6’-(biphenyl-4-ylcarbonyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules is of particular interest.

  • Medicine: : Explored for its potential therapeutic applications, particularly in drug development. Its structural complexity allows for the design of molecules with specific biological targets.

  • Industry: : Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of Tetramethyl 6’-(biphenyl-4-ylcarbonyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, its quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the biphenyl-4-ylcarbonyl group can interact with protein active sites, inhibiting or activating enzymatic functions.

Comparison with Similar Compounds

Tetramethyl 6’-(biphenyl-4-ylcarbonyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can be compared with other spiro compounds and quinoline derivatives:

  • Spiro[1,3-dioxolane-2,1’-quinoline]: : Similar spiro structure but lacks the dithiole and biphenyl groups, resulting in different chemical properties and reactivity.

  • Tetramethyl 6’-(phenylcarbonyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate: : Similar structure but with a phenyl group instead of a biphenyl group, leading to differences in steric and electronic effects.

  • Quinoline-2-carboxylate derivatives: : Share the quinoline core but differ in the substituents, affecting their biological activity and chemical reactivity.

The uniqueness of Tetramethyl 6’-(biphenyl-4-ylcarbonyl)-5’,5’,7’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate lies in its combination of multiple functional groups and a spiro structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C38H33NO9S3

Molecular Weight

743.9 g/mol

IUPAC Name

tetramethyl 5',5',7'-trimethyl-6'-(4-phenylbenzoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C38H33NO9S3/c1-20-12-11-15-24-25-31(37(2,3)39(27(20)24)32(40)23-18-16-22(17-19-23)21-13-9-8-10-14-21)49-28(34(42)46-5)26(33(41)45-4)38(25)50-29(35(43)47-6)30(51-38)36(44)48-7/h8-19H,1-7H3

InChI Key

SAJTZIIDATUXDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C(N2C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)(C)C)SC(=C(C36SC(=C(S6)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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